molecular formula C18H20O3 B12692673 3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one CAS No. 74841-38-6

3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one

Cat. No.: B12692673
CAS No.: 74841-38-6
M. Wt: 284.3 g/mol
InChI Key: OMKMCEVABFYVSE-XYOKQWHBSA-N
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Description

3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a bicyclic heptane core with a benzodioxole moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one typically involves the following steps:

    Formation of the bicyclic heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the benzodioxole moiety: This step involves the reaction of the bicyclic core with a benzodioxole derivative under specific conditions, such as the use of a Lewis acid catalyst.

    Final modifications: The final step may involve purification and further chemical modifications to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The bicyclic core may also contribute to the compound’s overall activity by providing structural stability and facilitating interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol: Similar structure but with a hydroxyl group instead of a ketone.

    3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptane: Lacks the ketone group, making it less reactive.

    3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-thione: Contains a sulfur atom instead of oxygen, altering its chemical properties.

Uniqueness

The uniqueness of 3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one lies in its combination of a bicyclic heptane core with a benzodioxole moiety, providing a balance of stability and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

74841-38-6

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C18H20O3/c1-17(2)13-6-7-18(17,3)16(19)12(13)8-11-4-5-14-15(9-11)21-10-20-14/h4-5,8-9,13H,6-7,10H2,1-3H3/b12-8+

InChI Key

OMKMCEVABFYVSE-XYOKQWHBSA-N

Isomeric SMILES

CC1(C\2CCC1(C(=O)/C2=C/C3=CC4=C(C=C3)OCO4)C)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC4=C(C=C3)OCO4)C)C

Origin of Product

United States

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